2'-Iodoacetophenone

Description

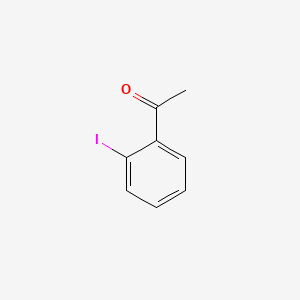

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXCBCXNCQGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286592 | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-70-3 | |

| Record name | o-Iodoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2'-Iodoacetophenone, a key intermediate in various industrial applications, particularly in pharmaceuticals and material science.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis processes.

Core Physical Properties

This compound, a halogenated aromatic ketone, typically appears as a clear yellow to amber liquid or solid, depending on the temperature.[1][2] Its chemical structure, featuring an iodine atom and a carbonyl group, makes it a highly reactive and versatile building block for the synthesis of more complex organic molecules.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO | [1][3][4][5] |

| Molecular Weight | 246.05 g/mol | [3][4][5][6] |

| Melting Point | 29-32 °C | [1] |

| Boiling Point | 139-140 °C at 12 mmHg144 °C at 15 mmHg | [3][7][8][9][10] |

| Density | 1.72 g/mL at 25 °C1.746 g/mL1.77 g/cm³ (20/20) | [3][6][7][8][9][10][11] |

| Refractive Index (n20/D) | 1.6181.617 to 1.619 (20°C, 589nm) | [1][3][6][7][10][11] |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether; practically insoluble in water. | [1][12] |

| Appearance | Clear yellow liquid or yellow to amber solid. | [1][2][3][7][12][13] |

| CAS Number | 2142-70-3 | [3][5][6][14] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the identification, purity assessment, and application of chemical compounds.[15][16] The following sections detail the general experimental methodologies for determining the melting point, boiling point, and density of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[15][16] Impurities typically cause a depression and broadening of the melting point range.[15][16]

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[17][18]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[17][18] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[15][19]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring for a liquid bath, to ensure uniform temperature distribution.[15][19] The heating rate should be slow, around 1-2 °C per minute, as the melting point is approached.[15]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[18] The melting point range is reported as T1-T2.[15] For a pure compound, this range is typically 0.5-1.0 °C.[15]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[19][20] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

Methodology: Small-Scale Boiling Point Determination

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube.[19][21] A capillary tube, sealed at one end, is inverted and placed into the liquid.[19][21]

-

Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer positioned alongside the test tube. The assembly is then heated in a suitable heating bath.[19][21]

-

Heating: The apparatus is heated gently.[19] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[19][22]

-

Observation: Heating is discontinued (B1498344) when a rapid and continuous stream of bubbles is observed.[19] As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[22]

Density Determination

Density is the mass of a substance per unit volume.[23][24] For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).[24]

Methodology: Pycnometer or Volumetric Flask Method

-

Mass of Empty Container: A clean, dry pycnometer or a small volumetric flask with its stopper is accurately weighed (m1).[23]

-

Mass of Container with Water: The container is filled with distilled water up to the calibration mark, ensuring no air bubbles are present. The outside is dried, and the container is reweighed (m2). The mass of the water is (m2 - m1).

-

Volume Determination: The volume of the container can be calculated using the known density of water at the measurement temperature. Volume = (m2 - m1) / density of water.

-

Mass of Container with Sample Liquid: The container is emptied, thoroughly dried, and then filled with the sample liquid (this compound) to the calibration mark. It is then weighed again (m3). The mass of the sample liquid is (m3 - m1).[23]

-

Density Calculation: The density of the sample liquid is calculated by dividing its mass by its volume: Density = (m3 - m1) / Volume.[24]

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

Caption: Workflow for the physical characterization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]

- 3. This compound | 2142-70-3 [chemicalbook.com]

- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2 -Iodoacetophenone 97 2142-70-3 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]

- 9. This compound | 2142-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound, 99+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. This compound [stenutz.eu]

- 12. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]

- 13. This compound, CAS No. 2142-70-3 - iChemical [ichemical.com]

- 14. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. athabascau.ca [athabascau.ca]

- 17. scribd.com [scribd.com]

- 18. byjus.com [byjus.com]

- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. byjus.com [byjus.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 24. chm.uri.edu [chm.uri.edu]

An In-depth Technical Guide to 2'-Iodoacetophenone: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Iodoacetophenone, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of organic synthesis, particularly in the pharmaceutical and material science sectors.[1] Its unique molecular architecture, characterized by an acetophenone (B1666503) core with an iodine substituent at the ortho position of the phenyl ring, imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and further functionalization.

Chemical Structure and Identification

This compound is systematically named 1-(2-iodophenyl)ethanone.[3] The molecule consists of a benzene (B151609) ring to which an acetyl group (–COCH₃) and an iodine atom are attached at adjacent carbon atoms (positions 1 and 2, respectively).

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Bonding Characteristics

The bonding in this compound is a composite of covalent interactions within the aromatic ring, the acetyl group, and the carbon-iodine bond. The phenyl ring is characterized by delocalized π-electrons, conferring aromatic stability. The acetyl group features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic. The carbon-iodine bond is the most reactive site for many synthetic transformations due to iodine being a good leaving group.[1] This reactivity is central to its utility in cross-coupling reactions for the formation of new carbon-carbon bonds.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-iodophenyl)ethanone[3] |

| CAS Number | 2142-70-3[1][4][5] |

| Molecular Formula | C₈H₇IO[1][3][4] |

| Molecular Weight | 246.05 g/mol [1][4] |

| SMILES | CC(=O)C1=CC=CC=C1I[6] |

| InChIKey | XDXCBCXNCQGZPG-UHFFFAOYSA-N[6] |

Table 2: Physical Properties

| Property | Value |

| Physical State | Yellow to amber solid or liquid[1][2] |

| Melting Point | 29-32 °C[1] |

| Boiling Point | 139-140 °C at 12 mmHg |

| Density | ~1.72 g/mL at 25 °C |

| Refractive Index | n20/D 1.618 |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[1][2] |

Experimental Protocols

This compound is a key substrate in various organic reactions. Below are detailed protocols for its synthesis via diazotization and its use in a palladium-catalyzed α-arylation reaction.

Synthesis of this compound via Diazotization of 2-Acetylaniline

This method involves the conversion of the amino group of 2-acetylaniline into a diazonium salt, which is subsequently displaced by iodide.[7]

Materials and Reagents:

-

2-Acetylaniline (1.0 equiv, 40 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (3.0 equiv, 120 mmol)

-

Acetonitrile (CH₃CN) (160 mL)

-

Sodium nitrite (B80452) (NaNO₂) (2.0 equiv, 80 mmol)

-

Potassium iodide (KI) (2.5 equiv, 100 mmol)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution (1M)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (2M)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Amine Salt Formation: In a suitable reaction vessel, dissolve p-TsOH (22.80 g, 120 mmol) in CH₃CN (160 mL). Add 2-acetylaniline (40 mmol) to the solution.

-

Diazotization: Cool the resulting amine salt suspension to 0-5 °C in an ice bath. Sequentially add a solution of NaNO₂ (5.52 g, 80 mmol) in H₂O (12 mL) and a solution of KI (16.6 g, 100 mmol) in H₂O (12 mL).

-

Reaction: Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to room temperature. Continue stirring until all the starting amine has been consumed (monitor by TLC).

-

Work-up: Add H₂O (700 mL) to the reaction mixture. Neutralize to pH 9-10 with 1M NaHCO₃ solution. Add 2M Na₂S₂O₃ solution (80 mL) to quench any remaining iodine.

-

Extraction and Purification: Extract the aqueous mixture with EtOAc. The combined organic layers are then purified by column chromatography on silica (B1680970) gel using a hexanes:EtOAc (9:1 v/v) eluent to yield this compound as a yellow oil.[7]

The following diagram illustrates the experimental workflow for this synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2142-70-3 | 2-Iodoacetophenone - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound [stenutz.eu]

- 7. This compound | 2142-70-3 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predominant synthetic route to 2'-Iodoacetophenone, a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data.

Core Synthesis Route: Diazotization of 2'-Aminoacetophenone (B46740) followed by Iodination

The most widely employed and reliable method for the synthesis of this compound is the diazotization of 2'-aminoacetophenone, followed by a Sandmeyer-type reaction with an iodide salt.[1][2] This two-step process first converts the primary aromatic amine into a diazonium salt, which is then substituted by an iodine atom.

Reaction Mechanism

The overall reaction proceeds in two main stages:

-

Diazotization: 2'-Aminoacetophenone is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.[3]

-

Iodination: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide, to yield this compound.[4]

The detailed mechanism is as follows:

-

Formation of the Diazonium Salt: The primary amino group of 2'-aminoacetophenone attacks the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2'-acetylbenzenediazonium salt.

-

Substitution with Iodide: The diazonium salt then reacts with potassium iodide. Unlike typical Sandmeyer reactions which often require a copper(I) catalyst, the iodination can proceed without a catalyst.[4] The iodide ion acts as a nucleophile, attacking the carbon atom bearing the diazonium group, leading to the displacement of nitrogen gas and the formation of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2'-aminoacetophenone.[1][5]

Materials:

-

2'-Aminoacetophenone

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetonitrile (CH₃CN)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve p-TsOH (3 equivalents) in acetonitrile. To this solution, add 2'-aminoacetophenone (1 equivalent). Cool the resulting suspension to 0-5 °C using an ice bath.

-

Diazotization: While stirring, sequentially add a solution of sodium nitrite (2 equivalents) in water and a solution of potassium iodide (2.5 equivalents) in water to the cooled suspension.

-

Reaction: Stir the reaction mixture at 0-5 °C for 10 minutes, then allow it to warm to room temperature. Continue stirring until the starting amine is completely consumed, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding a significant volume of water. Neutralize the mixture to a pH of 9-10 with a 1M solution of sodium bicarbonate. Add a 2M solution of sodium thiosulfate to reduce any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to obtain pure this compound as a yellow oil.[1]

Quantitative Data

The following table summarizes the key quantitative data for the described synthesis protocol.

| Parameter | Value | Reference |

| Starting Material | 2'-Aminoacetophenone | [1] |

| Key Reagents | p-TsOH, NaNO₂, KI | [1] |

| Solvent | Acetonitrile, Water | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Yield | 94% | [1][5] |

| Product Form | Yellow Oil | [1] |

Alternative Synthesis Routes: A Brief Outlook

While the diazotization of 2'-aminoacetophenone is the most common and high-yielding method, other synthetic strategies could be considered, though they present significant challenges.

-

Direct Iodination of Acetophenone (B1666503): The direct electrophilic iodination of acetophenone is a potential route. However, this reaction typically leads to a mixture of ortho, meta, and para isomers, with the meta- and para-products often being favored. Achieving high regioselectivity for the ortho position to synthesize this compound is challenging and often requires specific directing groups or catalysts. Some methods for the α-iodination (at the methyl group) of acetophenone are reported, which is not the desired product in this context.[6]

For researchers interested in exploring novel synthetic pathways, investigating advanced catalytic methods, such as transition-metal-catalyzed C-H activation, could offer a more direct, albeit potentially more complex, route to this compound.

Conclusion

The synthesis of this compound via the diazotization of 2'-aminoacetophenone followed by iodination is a robust and well-established method that provides high yields. This guide offers a detailed protocol and mechanistic understanding to aid researchers and professionals in the efficient synthesis of this valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iodoketone synthesis by iodination [organic-chemistry.org]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]

An In-depth Technical Guide to 2'-Iodoacetophenone (CAS: 2142-70-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a critical and versatile intermediate in organic synthesis.[1] Its unique chemical structure, featuring an iodine atom ortho to an acetyl group, imparts a high degree of reactivity, making it an invaluable building block in the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and further application, and its role in the development of bioactive molecules, particularly in the context of neurodegenerative diseases.

Chemical and Physical Properties

This compound is typically a clear yellow liquid at room temperature.[3][4] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 2142-70-3 | [5] |

| Molecular Formula | C₈H₇IO | [5] |

| Molecular Weight | 246.05 g/mol | [5] |

| Appearance | Clear yellow liquid | [3][4] |

| Density | 1.72 g/mL at 25 °C | [4] |

| Boiling Point | 139-140 °C at 12 mmHg | [4] |

| Refractive Index (n20/D) | 1.618 | [4] |

| Flash Point | 218 °F (103.3 °C) | [4] |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether; practically insoluble in water. | [2] |

| Storage | Store in a dark place, sealed in a dry environment at room temperature. It is light-sensitive. | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

| Spectroscopy Type | Data Summary | Reference(s) |

| ¹H NMR | Predicted ¹H NMR (500 MHz, CDCl₃) shows peaks at δ 7.96 (m, 1H), 7.48 (m, 1H), 7.43 (m, 1H), 7.14 (m, 1H), 2.63 (s, 3H). | [6] |

| ¹³C NMR | Spectra are available for viewing in chemical databases. | [7][8] |

| Infrared (IR) | ATR-IR spectra are available for viewing in chemical databases. | [7][8] |

| Mass Spectrometry (MS) | GC-MS data is available, with major fragments observed at m/z 231 and 246. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of this compound are provided below.

Protocol 1: Synthesis of this compound via Diazotization of 2-Acetylaniline

This protocol describes a common and effective method for the preparation of this compound.[3][9]

Materials:

-

2-Acetylaniline (aromatic amine)

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetonitrile (CH₃CN)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

To a solution of p-TsOH (22.80 g, 120 mmol) in CH₃CN (160 mL), add the aromatic amine (40 mmol).

-

Cool the resulting amine salt suspension to 0-5 °C.

-

Sequentially add a solution of NaNO₂ (5.52 g, 80 mmol) in H₂O (12 mL) and a solution of KI (16.6 g, 100 mmol) in H₂O (12 mL).

-

Stir the reaction mixture for 10 minutes at 0-5 °C, then allow it to warm to ambient temperature and continue stirring until all the amine has been consumed (monitor by TLC).

-

To the reaction mixture, add H₂O (700 mL), 1M NaHCO₃ until the pH is 9-10, and 2M Na₂S₂O₃ (80 mL).

-

Extract the mixture with EtOAc.

-

Purify the crude product by column chromatography (hexanes:EtOAc, 9:1 v/v) to yield this compound as a yellow oil (94% yield).[3][9]

Protocol 2: Cobalt-Catalyzed Carbocyclization for the Synthesis of Indenols

This protocol demonstrates the use of this compound as a starting material in a cobalt-catalyzed reaction to form indenol derivatives, which are valuable structures in medicinal chemistry.[10]

Materials:

-

This compound

-

Alkyne

-

Co(dppe)I₂ (Cobalt(II) catalyst)

-

Zinc powder (Zn)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a reaction vessel, combine this compound, the desired alkyne, Co(dppe)I₂ catalyst, and Zn powder in acetonitrile.

-

Heat the reaction mixture to 80 °C.

-

The reaction proceeds to afford the corresponding indenol derivatives in moderate to excellent yields with high regioselectivity.[10]

Applications in Drug Development

This compound is a key precursor for a variety of molecules with potential pharmacological benefits.[11] Its reactivity, particularly the presence of the iodine atom which acts as a good leaving group, allows for its use in various cross-coupling reactions to build more complex molecular architectures.[2]

Synthesis of Acetylcholinesterase and BACE-1 Inhibitors

A significant application of iodoacetophenone derivatives is in the synthesis of compounds targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE-1).[12] Flavonol derivatives, synthesized from 2-hydroxy-5-iodoacetophenone, have shown inhibitory effects on these enzymes.

The general synthetic workflow and the subsequent biological impact are illustrated in the diagrams below.

The inhibition of BACE-1 is a key therapeutic strategy in Alzheimer's disease research. BACE-1 is an enzyme that cleaves the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[11][13] By inhibiting BACE-1, the production of these neurotoxic peptides can be reduced.[3]

Quantitative data from enzyme inhibitory assays of flavonol derivatives show their potential as therapeutic agents. For example, certain 7-chloro substituted flavonols have demonstrated significant inhibitory effects against butyrylcholinesterase (BChE), with IC₅₀ values in the low micromolar range.[2] Specifically, compounds 3h, 3e, and 3g showed IC₅₀ values of 5.72 µM, 6.64 µM, and 7.69 µM, respectively.[2] Furthermore, some chalcone precursors also exhibited potent inhibition of BACE-1, with compound 2j showing an IC₅₀ of 4.70 µM.[2]

Conclusion

This compound is a cornerstone intermediate for chemists in both academic and industrial settings. Its well-defined reactivity and commercial availability make it a valuable starting material for the synthesis of a diverse range of organic compounds. The application of its derivatives as enzyme inhibitors, particularly in the context of Alzheimer's disease, highlights its importance in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile chemical compound.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]

- 3. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 2142-70-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound, CAS No. 2142-70-3 - iChemical [ichemical.com]

- 7. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]

- 11. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

2'-Iodoacetophenone molecular weight and formula

An In-depth Technical Guide to 2'-Iodoacetophenone

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of this compound, a key intermediate in various chemical and pharmaceutical syntheses. The information is tailored for researchers, scientists, and professionals in drug development and material science.

Core Properties of this compound

This compound is a halogenated aromatic ketone. Its chemical structure, featuring an iodine atom on the ortho position of the acetophenone (B1666503) ring, makes it a versatile reagent in organic synthesis.[1] The presence of the iodine atom, a good leaving group, and the carbonyl group allows for a variety of chemical modifications and makes it highly reactive in processes like nucleophilic substitution reactions.[1][2]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₇IO | [2][3][4] |

| Molecular Weight | 246.05 g/mol | [2][3][4][5][6] |

| CAS Number | 2142-70-3 | [2][3] |

| Appearance | Yellow to amber solid or clear yellow liquid | [2][7] |

| Melting Point | 29-32 °C | [2] |

| Density | ~1.72 - 1.78 g/mL at 25 °C | [2][7][8] |

| Refractive Index | 1.618 (at 20 °C) | [2][5][7] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); insoluble in water | [1][2] |

Experimental Protocols

The following section details a common experimental protocol for the synthesis of this compound.

Synthesis of this compound via Diazotization of 2'-Aminoacetophenone (B46740)

This method is a widely used laboratory procedure for the preparation of this compound.[6][7]

Materials:

-

2'-Aminoacetophenone

-

p-Toluenesulfonic acid (p-TsOH)

-

Acetonitrile (CH₃CN)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

In a suitable reaction vessel, dissolve p-TsOH (3.0 equivalents) in acetonitrile.

-

Add 2'-aminoacetophenone (1.0 equivalent) to the solution. Cool the resulting amine salt suspension to 0-5 °C in an ice bath.[6][7]

-

Prepare a solution of sodium nitrite (2.0 equivalents) in water and a separate solution of potassium iodide (2.5 equivalents) in water.

-

Sequentially add the sodium nitrite solution and then the potassium iodide solution to the cooled suspension.[6][7]

-

Allow the mixture to warm to room temperature and continue stirring until the starting amine is completely consumed, which can be monitored by an appropriate technique (e.g., TLC).[6][7]

-

Upon completion, add water to the reaction mixture, followed by the addition of a 1M sodium bicarbonate solution until the pH reaches 9-10.[6][7]

-

Add a 2M sodium thiosulfate solution to quench any remaining iodine.[6][7]

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and purify using column chromatography with a hexane:ethyl acetate (9:1 v/v) eluent to yield this compound as a yellow oil.[6][7]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2'-Aminoacetophenone.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of organic molecules. Its primary applications are found in:

-

Pharmaceutical Synthesis: It is an essential intermediate for producing numerous active pharmaceutical ingredients (APIs), including indene (B144670) derivatives.[2][7]

-

Material Science: The compound is utilized in creating novel materials, such as polymers with specific electronic or optical properties.[2]

-

Fine Chemicals: It acts as a precursor for various fine chemicals, contributing to industries like fragrances.[2]

-

Organic Synthesis: It readily reacts with boronic acids to form aryl boronic acid derivatives, which can act as organocatalysts for synthesizing other bioactive molecules.[1][6][7]

References

- 1. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]

- 7. This compound | 2142-70-3 [chemicalbook.com]

- 8. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]

solubility of 2'-Iodoacetophenone in organic solvents

An In-depth Technical Guide to the Solubility of 2'-Iodoacetophenone in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and other bioactive molecules.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for this determination process.

It is important to note that while qualitative solubility information is available, specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound is not readily found in publicly accessible literature. Therefore, the experimental protocol provided herein is essential for researchers who require precise solubility data for their specific applications.

Qualitative Solubility Data

Based on available chemical literature and supplier information, the solubility of this compound in a range of common organic solvents has been qualitatively described. This information is summarized in the table below. The principle of "like dissolves like" generally governs the solubility of organic compounds; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] this compound, with its polar carbonyl group and a large non-polar iodophenyl group, exhibits solubility in a variety of common organic solvents.

| Solvent Class | Specific Solvent | Chemical Formula | Polarity | Qualitative Solubility | Citation(s) |

| Alcohols | Ethanol | C₂H₅OH | Polar | Soluble | [1][2] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Relatively Non-polar | Soluble | [1] |

| Ketones | Acetone | CH₃COCH₃ | Polar Aprotic | Soluble | [2] |

| Halogenated Hydrocarbons | Chlorobenzene | C₆H₅Cl | Non-polar | Soluble (as a reaction solvent) | [2][4] |

| Aqueous | Water | H₂O | Very Polar | Practically Insoluble | [1][2] |

Experimental Protocol: Determination of Solubility

The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is adapted from established general procedures for solubility determination.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Small, sealable glass vials or test tubes

-

Calibrated analytical balance

-

Temperature-controlled shaker or water bath

-

Micropipettes or burette

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

Clean, dry vials for filtered samples

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, or UV-Vis Spectrophotometer)

-

Volumetric flasks and appropriate glassware for standard solutions

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Accurately add a known volume or mass of the chosen organic solvent to the vial.[5] c. Securely seal the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. e. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. c. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles. d. Accurately determine the mass or volume of the filtered solution.

-

Quantification of Solute: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry). c. Construct a calibration curve from the analysis of the standard solutions. d. Use the calibration curve to determine the concentration of this compound in the filtered sample.

-

Calculation of Solubility: a. Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | 2142-70-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

Spectroscopic Profile of 2'-Iodoacetophenone: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2'-Iodoacetophenone, a significant halogenated aromatic ketone intermediate.

This document summarizes quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables provide a consolidated view of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.96 (predicted) | m | Aromatic CH | |

| 7.48 (predicted) | m | Aromatic CH | |

| 7.43 (predicted) | m | Aromatic CH | |

| 7.14 (predicted) | m | Aromatic CH | |

| 2.63 (predicted) | s | -COCH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 197.0 (predicted) | C=O |

| 136.7 (predicted) | Aromatic C-I |

| 133.1 (predicted) | Aromatic CH |

| 128.8 (predicted) | Aromatic CH |

| 128.6 (predicted) | Aromatic CH |

| 26.6 (predicted) | -COCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O (carbonyl) stretch |

| ~3000-2850 | Medium | C-H (aliphatic) stretch |

| ~3100-3000 | Medium | C-H (aromatic) stretch |

| ~1600-1400 | Medium-Weak | C=C (aromatic) stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 246 | Major | [M]⁺ (Molecular ion) |

| 231 | Major | [M-CH₃]⁺ |

| 43 | Major | [CH₃CO]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following protocols outline the general methodologies employed for the analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer, such as a Bruker AVANCE operating at 400 MHz for ¹H and 100 MHz for ¹³C, is typically used.[1]

-

Solvent: Chloroform-d (CDCl₃).[1]

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

¹H NMR: Standard pulse programs are used to acquire proton spectra.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the neat (undiluted) sample can be analyzed directly.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly employed.[2]

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond).

-

Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

-

Gas Chromatograph (GC): A GC system, such as a Shimadzu GCMS TQ8050, is used to separate the compound from any impurities before it enters the mass spectrometer.[2]

-

Column: A non-polar capillary column (e.g., HP-5MS) is suitable.

-

Injector: Split/splitless injector, typically operated in split mode.

-

Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.

-

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate fragment ions.

Mass Analysis:

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Safety and Handling of 2'-Iodoacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2'-Iodoacetophenone, a halogenated aromatic ketone utilized in various synthetic organic chemistry applications, including the synthesis of indene (B144670) derivatives.[1] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3][4]

GHS Hazard Statements:

-

H332: Harmful if inhaled[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C8H7IO[4][7] |

| Molecular Weight | 246.05 g/mol [1][4][7] |

| Appearance | Clear yellow liquid[8] |

| Density | 1.72 g/mL at 25 °C[1][9] |

| Refractive Index | n20/D 1.618[1][9] |

| Flash Point | Not applicable[1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks.

Handling:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3][5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][3][5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Protect from light.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential for minimizing exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation location.[3][5] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is possible.[3][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][10] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. A dust mask (type N95) is recommended for handling the solid form.[1] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][5] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2][3][5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor/physician if you feel unwell.[2][3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a poison center or doctor/physician immediately if you feel unwell.[2][3] |

Fire and Explosion Hazard Data

This compound is not classified as a flammable liquid.

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[3][10]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5][10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation.[3] Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3][5]

-

Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, universal binder) and place in a suitable, closed container for disposal.[3] For solid spills, sweep up and shovel into a suitable container for disposal.[10]

Visual Guides

The following diagrams illustrate key safety workflows.

References

- 1. 2 -Iodoacetophenone 97 2142-70-3 [sigmaaldrich.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kishida.co.jp [kishida.co.jp]

- 6. This compound | 2142-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 2142-70-3 [chemicalbook.com]

- 8. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]

- 9. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2'-Iodoacetophenone: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its utility is primarily derived from the presence of two reactive functional groups: a ketone and an aryl iodide. The ketone moiety allows for a variety of classical carbonyl reactions, while the carbon-iodine bond is a key participant in numerous cross-coupling reactions, most notably the Sonogashira, Heck, and Suzuki reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physical and chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purities offered are ≥97%, with many suppliers providing grades of 98% or higher. For researchers requiring high-purity material for sensitive applications, it is recommended to consult the certificate of analysis from the specific supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | 2142-70-3 | C₈H₇IO | 246.05 | Inquire |

| Biosynth | 2142-70-3 | C₈H₇IO | 246.05 | Inquire |

| Thermo Scientific Chemicals | 2142-70-3 | C₈H₇IO | 246.05 | 99+% |

| Sigma-Aldrich | 2142-70-3 | IC₆H₄COCH₃ | 246.05 | 97% |

| Apollo Scientific | 2142-70-3 | C₈H₇IO | 246.05 | Inquire |

| Strem Chemicals | 2142-70-3 | IC₆H₄COCH₃ | 246.05 | min. 99% |

| Tokyo Chemical Industry (TCI) | 2142-70-3 | C₈H₇IO | 246.05 | >98.0% (GC)[1] |

| Alachem | 2142-70-3 | C₈H₇IO | 246.05 | NLT 98% |

| Chemsrc | 2142-70-3 | C₈H₇IO | 246.045 | 97.0%, 98.0%[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing experiments, ensuring safe handling, and performing accurate calculations.

| Property | Value | Reference |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 139-140 °C at 12 mmHg | [2][3] |

| Density | 1.72 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.618 | [2][3] |

| Flash Point | 218 °F (103.3 °C) | [2][3] |

| Solubility | Soluble in common organic solvents. | |

| Storage | Keep in a dark place, sealed in dry, room temperature. Light sensitive. | [3] |

Experimental Protocols

This compound is a valuable substrate for various carbon-carbon bond-forming reactions. Below are detailed experimental protocols for two common and powerful transformations: the Sonogashira coupling and a cobalt-catalyzed carbocyclization.

Sonogashira Coupling of this compound with Phenylacetylene (B144264)

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.

Reaction Scheme:

Materials:

-

This compound

-

Phenylacetylene

-

Palladium/Copper-Iron Oxide Nanoparticles (Pd/CuFe₂O₄ MNPs) as catalyst (3 mol%)[4]

-

Potassium Carbonate (K₂CO₃) (4 mmol)[4]

-

Ethanol (B145695) (EtOH) (4 mL)[4]

-

Ethyl Acetate (B1210297) (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add this compound (1 mmol), phenylacetylene (1 mmol), Pd/CuFe₂O₄ MNPs (3 mol %), and K₂CO₃ (4 mmol).[4]

-

Add ethanol (4 mL) to the mixture.[4]

-

The reaction mixture is then refluxed and stirred at 70°C.[4]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then extracted with ethyl acetate and deionized water.[4]

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.[4]

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Cobalt-Catalyzed Carbocyclization for the Synthesis of Indenols

This protocol describes an efficient cobalt-catalyzed carbocyclization reaction to synthesize indenol derivatives from this compound and an alkyne. This method provides a facile route to construct five-membered carbocycles.

General Reaction Scheme:

Note: A detailed, step-by-step protocol for the cobalt-catalyzed carbocyclization of this compound with a specific alkyne was not explicitly found in the search results. However, the search results indicate that such reactions are described in the literature, for example, in the Journal of Organic Chemistry, 69(14), 4781-7, (2004)[2]. Researchers should consult this primary literature for a detailed experimental procedure.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for organic synthesis. Its dual reactivity allows for its incorporation into a wide array of complex molecules, making it a staple in the toolbox of researchers in pharmaceuticals and materials science. The provided data and experimental protocols serve as a foundational guide for the effective utilization of this versatile chemical compound. For novel applications, it is always recommended to consult the primary scientific literature for the most up-to-date and specific reaction conditions.

References

Technical Guide: Stability and Storage of 2'-Iodoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Iodoacetophenone. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Core Stability Profile

This compound is a halogenated aromatic ketone that is generally stable under recommended storage conditions. However, it is susceptible to degradation from environmental factors, primarily light. It is also incompatible with certain classes of chemicals.

Factors Affecting Stability

Several factors can compromise the stability of this compound, leading to its degradation. These include:

-

Light Exposure: The compound is known to be light-sensitive.[1] Direct sunlight or prolonged exposure to artificial light can induce decomposition.

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can react with the compound.[2][3]

-

Elevated Temperatures: While specific degradation temperatures are not detailed, thermal decomposition can occur, leading to the release of hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen iodide.[2][3]

Hazardous polymerization of this compound has not been reported to occur.[2]

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling procedures are recommended.

Storage Conditions

Proper storage is essential to prevent degradation. The ideal storage environment for this compound is a dry, cool, and well-ventilated area.[3][4] Containers should be kept tightly closed to prevent exposure to moisture and air.[3][4][5] While some sources indicate room temperature storage is acceptable[1], others recommend refrigeration at 2°C - 8°C.[6] Crucially, the compound must be protected from light.[2][6]

Handling Precautions

When handling this compound, standard laboratory safety protocols should be followed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat to avoid skin and eye contact.[2][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[2][4]

Quantitative Data Summary

The following table summarizes the key stability and storage parameters for this compound based on available data. It is important to note that detailed quantitative data, such as specific degradation rates under various conditions, are not extensively available in the public domain.

| Parameter | Value/Recommendation | Source(s) |

| Appearance | Clear yellow to orange liquid | [7] |

| Light Sensitivity | Light Sensitive | [1][2] |

| Recommended Storage Temperature | Room Temperature or 2°C - 8°C | [1][6] |

| Storage Atmosphere | Sealed in dry conditions | [1] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][3] |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen iodide | [2][3] |

Experimental Protocols

Detailed, publicly available experimental protocols specifically designed for the stability testing of this compound are limited. However, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) can be employed to assess its purity and degradation over time. A typical stability study would involve:

-

Initial Analysis: An initial analysis of a batch of this compound to determine its purity and establish a baseline.

-

Stress Conditions: Exposure of samples to various stress conditions, including elevated temperature, high humidity, and intense light, as per ICH guidelines (Q1A(R2)).

-

Time-Point Analysis: Periodic analysis of the stressed samples over a defined period to monitor for the appearance of degradation products and the decrease in the parent compound's concentration.

-

Data Analysis: Calculation of degradation rates and identification of degradation products to understand the decomposition pathways.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and the recommended conditions to mitigate degradation.

Caption: Factors leading to the degradation of this compound and recommended storage conditions for stability.

References

- 1. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 2142-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Theoretical Insights into 2'-Iodoacetophenone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on 2'-Iodoacetophenone, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural, electronic, and reactive properties through the lens of computational chemistry. It aims to provide a foundational understanding for further research and application of this versatile compound.

Introduction

This compound (C₈H₇IO) is an aromatic ketone characterized by an acetyl group and an iodine atom at the ortho position of the benzene (B151609) ring.[1][2] Its unique structure, featuring a reactive carbonyl group and a good leaving group (iodine), makes it a valuable precursor in the synthesis of a wide range of organic molecules and active pharmaceutical ingredients.[1] Understanding the theoretical underpinnings of its conformation, electronic distribution, and reactivity is crucial for optimizing its use in synthetic pathways and for the rational design of new chemical entities. This guide summarizes key theoretical data, outlines computational methodologies, and visualizes important reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These experimental values provide a benchmark for comparison with theoretical calculations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO | [3][4] |

| Molecular Weight | 246.05 g/mol | [3][4] |

| Appearance | Light yellow to yellow clear liquid | [5][6] |

| Melting Point | 29-32 °C | [1] |

| Density | ~1.72 - 1.78 g/mL at 25 °C | [1][3][7] |

| Refractive Index (n20/D) | ~1.618 | [1][3][7] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), practically insoluble in water. | [1] |

Theoretical Studies: A Computational Perspective

While specific comprehensive theoretical studies on this compound are not extensively documented in publicly available literature, we can infer its properties based on computational studies of structurally similar halogenated and substituted acetophenones.[8][9] Density Functional Theory (DFT) is a powerful tool for investigating the geometric, vibrational, and electronic properties of such molecules.[8][9]

Computational Protocol for Structural and Vibrational Analysis

A typical computational protocol for analyzing this compound would involve the following steps, based on methodologies applied to similar compounds:[8][9]

-

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[8][10] The optimization calculations would yield key geometrical parameters.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model.[8][9]

-

Electronic Property Calculation: Important electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated. These provide insights into the molecule's reactivity and charge distribution.[8][10]

A workflow for such a computational study is depicted below:

Expected Theoretical Data

Based on studies of analogous compounds, a DFT analysis of this compound would likely reveal the following:

-

Conformation: Due to steric hindrance between the bulky iodine atom and the acetyl group, the acetyl group is expected to be twisted out of the plane of the benzene ring. The dihedral angle between the plane of the carbonyl group and the aromatic ring would be a key parameter to quantify this.

-

Vibrational Spectra: The calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ketone, C-I stretching, and various aromatic C-H and C-C vibrations. A scaled comparison with experimental spectra would allow for a detailed assignment of the vibrational modes.[9]

-

Electronic Properties: The HOMO is likely to be localized on the phenyl ring and the iodine atom, while the LUMO would be concentrated on the carbonyl group and the aromatic ring. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. The MEP would show the electron-rich region around the carbonyl oxygen and the electron-deficient regions, indicating sites for nucleophilic and electrophilic attack, respectively.

Reactivity and Reaction Mechanisms

The presence of the iodo group makes this compound an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] this compound is a suitable aryl halide for this reaction.

A generalized catalytic cycle for the Sonogashira coupling of this compound is illustrated below:

Experimental Protocol for Sonogashira Coupling (General): A typical procedure involves reacting the aryl halide (this compound) with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like THF or DMF under an inert atmosphere.[12][13]

Heck Coupling

The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14] this compound can serve as the aryl halide in this reaction.

The catalytic cycle for the Heck reaction involving this compound is outlined below:

Experimental Protocol for Heck Coupling (General): In a typical Heck reaction, the aryl halide (this compound) is reacted with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile (B52724) at elevated temperatures.[14]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of 2-aminoacetophenone (B1585202) followed by a Sandmeyer-type reaction with potassium iodide.[3][5]

Detailed Experimental Protocol for Synthesis: [3]

-

Diazotization: 2-Aminoacetophenone is dissolved in an acidic medium (e.g., a mixture of acetonitrile and an acid like p-toluenesulfonic acid) and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled solution to form the diazonium salt.

-

Iodination: An aqueous solution of potassium iodide (KI) is then added to the diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up: The reaction is quenched with water and the pH is adjusted to 9-10 with a base (e.g., NaHCO₃). A reducing agent (e.g., Na₂S₂O₃) is added to remove any excess iodine.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

Conclusion

This technical guide has provided a summary of the theoretical and practical aspects of this compound. While a dedicated, in-depth computational study on this specific molecule is yet to be widely published, the principles and methodologies derived from studies on analogous compounds offer a solid framework for its theoretical investigation. The presented reaction mechanisms for Sonogashira and Heck couplings highlight its synthetic utility. This guide serves as a valuable resource for researchers, enabling a deeper understanding of this compound's properties and facilitating its application in the development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]

- 3. This compound | 2142-70-3 [chemicalbook.com]

- 4. This compound | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 2142-70-3 [amp.chemicalbook.com]

- 6. ruifuchem.com [ruifuchem.com]

- 7. This compound | CAS#:2142-70-3 | Chemsrc [chemsrc.com]

- 8. ijrte.org [ijrte.org]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. yjes.scholasticahq.com [yjes.scholasticahq.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Heck Reaction—State of the Art | MDPI [mdpi.com]

potential biological activities of 2'-Iodoacetophenone derivatives

An In-depth Technical Guide to the Potential Biological Activities of 2'-Iodoacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone primarily recognized for its role as a versatile chemical intermediate in organic synthesis.[1] With the molecular formula C₈H₇IO, it serves as a crucial building block for creating more complex organic molecules due to the high reactivity conferred by the iodine atom, a good leaving group, and the carbonyl functionality.[1] While this compound itself is mainly used in the synthesis of pharmaceuticals, agrochemicals, and novel materials, its derivatives have garnered significant interest for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the investigated biological activities of this compound derivatives and the broader class of acetophenones, summarizing quantitative data, detailing experimental protocols, and visualizing key processes to support further research and drug development.

Enzyme Inhibition Activities

Derivatives of iodo-substituted acetophenones have demonstrated significant potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. The introduction of the iodo- group can influence the compound's interaction with enzyme active sites, leading to enhanced inhibitory effects.

Cholinesterase and β-Secretase (BACE-1) Inhibition

A study focused on 4-substituted 2-hydroxy-5-iodochalcones and their subsequent 7-substituted 6-iodoflavonol derivatives, synthesized from a 2-hydroxy-5-iodoacetophenone precursor, revealed potent inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), key enzymes in Alzheimer's disease pathology.[3]

Table 1: Enzyme Inhibitory Activity of 6-Iodoflavonol Derivatives [3]

| Compound | Substituent (Ring-A, Position 7) | Substituent (2-Aryl Group) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |

|---|---|---|---|---|---|

| 3b | Fluoro | 4-Fluorophenyl | 3.23 | > 40 | 20.31 |

| 3c | Fluoro | 4-Chlorophenyl | 3.35 | > 40 | 15.68 |

| 3e | Chloro | Phenyl | > 40 | 6.64 | - |

| 3f | Chloro | 4-Fluorophenyl | > 40 | 18.17 | - |

| 3g | Chloro | 4-Chlorophenyl | > 40 | 7.69 | - |

| 3h | Chloro | 4-Bromophenyl | 10.11 | 5.72 | - |

| 3l | Bromo | 4-Bromophenyl | 19.82 | 8.81 | 10.15 |

| 3p | Methoxy | 4-Bromophenyl | 11.21 | 10.35 | - |

| Donepezil | (Standard) | - | 4.79 | - | - |

| Quercetin | (Standard) | - | - | - | 12.66 |

Note: "-" indicates data not available in the cited source.

Table 2: Enzyme Inhibitory Activity of 2-Hydroxy-5-Iodochalcone Derivatives [3]

| Compound | Substituent (Ring-A, Position 4) | Substituent (β-Carbon) | BChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |

|---|---|---|---|---|

| 2h | Bromo | 4-Bromophenyl | 4.79 | 13.82 |

| 2j | Bromo | 4-Fluorophenyl | 4.21 | 4.70 |

| 2n | Methoxy | 4-Fluorophenyl | 4.41 | 25.07 |

| 2p | Methoxy | 4-Bromophenyl | 10.11 | - |

Note: "-" indicates data not available in the cited source.

Other Enzyme Inhibition

The broader class of acetophenone (B1666503) derivatives has been evaluated against various other metabolic enzymes. These studies provide a comparative landscape for the potential of this compound derivatives.[4]

Table 3: Inhibitory Activity of Acetophenone Derivatives Against Various Enzymes [4]

| Enzyme Target | Activity Measure | Inhibition Range (µM) |

|---|---|---|

| α-Glycosidase | Kᵢ | 167.98 - 304.36 |

| Human Carbonic Anhydrase I (hCA I) | Kᵢ | 555.76 - 1043.66 |

| Human Carbonic Anhydrase II (hCA II) | Kᵢ | 598.63 - 945.76 |

| Acetylcholinesterase (AChE) | Kᵢ | 71.34 - 143.75 |

| Tyrosinase | IC₅₀ | 73.65 - 101.13 |

Anti-inflammatory Activity

Acetophenone derivatives have been recognized for their anti-inflammatory properties.[5] Benzylideneacetophenone derivatives, for instance, have been shown to inhibit inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglia cells and in mice.[6] The mechanism often involves the modulation of key signaling pathways.

Mechanism of Action: MAPK and NF-κB Signaling